4-Bromophenylhydrazine hydrochloride
Overview
Description
4-Bromophenylhydrazine hydrochloride is a chemical compound that is part of the phenylhydrazine class of compounds. It is characterized by the presence of a bromine atom on the benzene ring of phenylhydrazine, which is further processed to form hydrochloride salt. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 4-Bromophenylhydrazine hydrochloride derivatives can be achieved through various methods. One approach involves the use of N-bromo sulfonamide reagents, which act as efficient catalysts for the synthesis of heterocyclic compounds through a tandem cyclocondensation-Knoevenagel–Michael reaction . Another method includes the synthesis of 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine, which is characterized by spectroscopy and single crystal X-ray diffraction . Additionally, bromine chloride has been used as a standard reagent for the titrimetric determination of organic compounds, including aryl derivatives of hydrazine .
Molecular Structure Analysis
The molecular structure of 4-Bromophenylhydrazine hydrochloride derivatives has been elucidated using various analytical techniques. For instance, the crystal structure of a related compound showed specific dihedral angles between the benzene rings and the presence of intermolecular hydrogen bonds . X-ray crystallography has also been employed to determine the structure of reaction products involving 4-Bromophenylhydrazine derivatives .
Chemical Reactions Analysis
4-Bromophenylhydrazine hydrochloride is reactive and can participate in various chemical reactions. It has been used as a starting material for the preparation of a series of heterocyclic compounds with potential antibacterial activities . The compound has also been involved in condensation reactions with other organic compounds to form nucleophilic substitution and intramolecular cyclization products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromophenylhydrazine hydrochloride derivatives are influenced by their molecular structure. The presence of bromine and the hydrazine group contribute to the reactivity of these compounds. For example, the crystal structure analysis revealed that hydrogen bonding and van der Waals contacts are dominant in the crystal packing of these compounds . The interaction of these compounds with DNA has been investigated, suggesting intercalation as a possible mode of binding . The synthesis process and the resulting physical properties, such as melting points, have been described for related compounds .
Scientific Research Applications
Antibacterial Activity Studies
4-Bromophenylhydrazine hydrochloride is used in synthesizing various heterocyclic compounds with potential antibacterial activities. For instance, it serves as a starting material in the preparation of novel series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds show promising antibacterial properties, highlighting the importance of 4-bromophenylhydrazine hydrochloride in medicinal chemistry (El-Hashash et al., 2015).
Synthesis of Branched Tryptamines
This compound plays a crucial role in the synthesis of branched tryptamines, which are significant in the development of pharmacologically active compounds. The rearrangement of cyclopropylketone arylhydrazones, created using 4-bromophenylhydrazine hydrochloride, leads to the formation of these tryptamine derivatives, useful in various pharmaceutical applications (Salikov et al., 2017).
Environmental and Biological Analysis
4-Bromophenylhydrazine hydrochloride is utilized in developing fluorescent probes for detecting hydrazine in biological and water samples. This application is significant in environmental monitoring and public health, as it allows for the efficient detection of hazardous substances in various matrices (Zhu et al., 2019).
Pharmaceutical Synthesis
The chemical plays a pivotal role in the multistep synthesis of 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential channels. Its use in controlled microwave heating has shown efficiency in reducing processing times and improving yields in pharmaceutical synthesis (Obermayer et al., 2011).
Pesticide Development
In the field of agriculture, 4-bromophenylhydrazine hydrochloride is involved in the synthesis of novel octopaminergic insecticides/miticides. The compound's structural characteristics enable the development of pesticides that target specific neurotransmitter systems in pests (Dekeyser et al., 1995).
Safety And Hazards
4-Bromophenylhydrazine hydrochloride is considered hazardous. It causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
(4-bromophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGOWBBBHWTTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883508 | |
Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
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Molecular Weight |
223.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenylhydrazine hydrochloride | |
CAS RN |
41931-18-4, 622-88-8 | |
Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41931-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromophenylhydrazine hydrochloride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=622-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
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Record name | 4-Bromophenylhydrazine hydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenylhydrazine hydrochloride | |
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Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
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Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
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Record name | 4-bromophenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.519 | |
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Record name | (4-bromophenyl)hydrazine hydrochloride | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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